Trithionate(1-)
Description
Structure
3D Structure
Properties
Molecular Formula |
HO6S3- |
|---|---|
Molecular Weight |
193.2 g/mol |
InChI |
InChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
InChI Key |
KRURGYOKPVLRHQ-UHFFFAOYSA-M |
Canonical SMILES |
OS(=O)(=O)SS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Trithionate 1
Chemical Synthesis Approaches
The chemical synthesis of trithionate (B1219323) can be achieved through controlled laboratory methods, primarily involving the oxidation of more reduced sulfur compounds or the rearrangement of other polythionates.
Oxidation of Lower Sulfur Oxyanions
A common strategy for synthesizing trithionate involves the oxidation of lower sulfur oxyanions, particularly thiosulfate (B1220275) (S₂O₃²⁻). This process can be initiated by various oxidizing agents. For instance, the rapid oxidation of thiosulfate with hydrogen peroxide is a recognized method for preparing trithionate. uvm.edu Similarly, oxidation by ozone in aqueous microdroplets can lead to the formation of trithionate, alongside other products like sulfate (B86663) (SO₄²⁻) and tetrathionate (B1226582) (S₄O₆²⁻). rsc.org
The mechanism of ozone oxidation of thiosulfate is complex, proceeding through a proposed ozonide intermediate ([S₂O₃OOO]²⁻). This intermediate decomposes to form sulfate, sulfur dioxide, and dithionite (B78146) (S₂O₄²⁻). The dithionite can then react with sulfur dioxide to yield trithionate (S₃O₆²⁻). rsc.org In other systems, such as flue gas desulfurization processes, thiosulfate acts as a free radical scavenger and is converted to trithionate in the process. tandfonline.com
| Oxidant | Starting Material | Key Intermediates | Primary Products | Reference |
| Hydrogen Peroxide (H₂O₂) | Thiosulfate (S₂O₃²⁻) | Not specified | Trithionate (S₃O₆²⁻) | uvm.edu |
| Ozone (O₃) | Thiosulfate (S₂O₃²⁻) | [S₂O₃OOO]²⁻, Dithionite (S₂O₄²⁻) | Trithionate (S₃O₆²⁻), Sulfate (SO₄²⁻), Tetrathionate (S₄O₆²⁻) | rsc.org |
| Free Radicals | Thiosulfate (S₂O₃²⁻) | Thiosulfate radical | Trithionate (S₃O₆²⁻) | tandfonline.com |
Rearrangement Reactions Involving Polythionates
Trithionate is also a key product of the rearrangement and decomposition of other polythionates, especially tetrathionate (S₄O₆²⁻). In near-neutral and alkaline solutions, the reaction of tetrathionate is often dominated by a thiosulfate-catalyzed rearrangement that produces trithionate and pentathionate (S₅O₆²⁻). researchgate.net This reaction is significant because it suggests that in the complete absence of thiosulfate, this rearrangement pathway may not occur. researchgate.netacs.org The rate of this first step appears to be independent of pH in the range of 6-8. researchgate.net
| Reactant | Conditions | Catalyst/Reagent | Products | Reference |
| Tetrathionate (S₄O₆²⁻) | Near-neutral to alkaline pH (6-8) | Thiosulfate (S₂O₃²⁻) | Trithionate (S₃O₆²⁻), Pentathionate (S₅O₆²⁻) | researchgate.net |
| Tetrathionate (S₄O₆²⁻) | Acidic (pH < 1) | H⁺ | Trithionate (S₃O₆²⁻), Pentathionate (S₅O₆²⁻) | researchgate.netuvm.edu |
| Pentathionate (S₅O₆²⁻) | Near-neutral pH | Thiosulfate (S₂O₃²⁻) | Trithionate (S₃O₆²⁻), other polythionates | researchgate.net |
| Hexathionate (S₆O₆²⁻) | Slightly acidic medium | Thiosulfate (S₂O₃²⁻), Sulfite (B76179) (SO₃²⁻) | Lower polythionates (including trithionate) | acs.org |
Environmental and Geochemical Formation Mechanisms
Trithionate is not only synthesized in the lab but is also formed through natural geochemical processes, particularly in environments rich in sulfide (B99878) minerals.
Formation in Sulfide Mineral Oxidation Processes (e.g., Pyrite (B73398) Oxidation)
The oxidative dissolution of sulfide minerals, most notably pyrite (FeS₂), is a primary source of polythionates, including trithionate, in the environment. journals.co.za The oxidation of pyrite can be catalyzed by microorganisms and is a key process in the formation of acid mine drainage. researchgate.net During this process, the sulfide portion of the mineral is partially oxidized, leading to the formation of various reduced inorganic sulfur compounds (RISCs). journals.co.za
The mechanism often involves the initial formation of thiosulfate, which is then catalytically oxidized, primarily by pyrite, in the presence of oxygen to produce polythionates like tetrathionate and subsequently trithionate. researchgate.netnih.gov In alkaline conditions, the oxidation of pyrite can lead to a sequence of sulfur species, with trithionate being one of the more oxidized intermediates before the final formation of sulfate. nih.gov
Production in Aqueous Systems Analogous to Acid Mine Drainage Environments
Aqueous systems with characteristics similar to acid mine drainage (AMD) are significant environments for trithionate formation. AMD is characterized by low pH and high concentrations of dissolved metals and sulfate, resulting from the oxidation of sulfide minerals. vt.edunih.gov In these acidic, iron-rich waters, thiosulfate oxidation leads to tetrathionate, which can then rearrange or be further oxidized. mun.ca
Reaction Kinetics and Mechanistic Investigations of Trithionate 1
Oxidation Reactions of Trithionate(1-)
The oxidation of trithionate (B1219323) can proceed through various pathways, often involving highly reactive species such as radicals or catalyzed by metal ions. These reactions are critical in environments where reduced sulfur compounds are exposed to oxidizing conditions.
Radical-Mediated Oxidative Pathways (e.g., by Hydroxyl Radicals)
Hydroxyl radicals (•OH) are potent oxidizing agents that can significantly influence the fate of sulfur compounds in aqueous environments. uvm.edu The reaction between trithionate and hydroxyl radicals is extremely rapid. uvm.eduresearchgate.netgeologyscience.ru
Studies conducted in acidic solutions, analogous to acid mine drainage environments, have shown that the oxidation rates of trithionate in the presence of Fenton's reagent (which generates hydroxyl radicals) are too fast to be measured by conventional methods like UV-Vis spectrophotometry or stopped-flow techniques. uvm.eduresearchgate.netgeologyscience.ru Competitive reaction kinetics suggest that the rate constant for the oxidation of trithionate by •OH is very high, estimated to be in excess of 10⁸ M⁻¹s⁻¹. uvm.eduresearchgate.netgeologyscience.ru This rapid reaction underscores the potential importance of hydroxyl radicals in the transformation of trithionate in environments where they are formed, such as on the surface of pyrite (B73398) minerals or through photochemical processes. uvm.eduresearchgate.net
Metal-Ion Catalyzed Oxidation Kinetics (e.g., by Fe(III) and Molecular Oxygen)
In acidic, oxygenated solutions, the presence of ferric ions (Fe³⁺) can significantly accelerate the oxidation of trithionate. researchgate.netuvm.edu The oxidation rate of trithionate by Fe³⁺ and molecular oxygen is at least an order of magnitude faster than with oxygen alone. researchgate.net
Table 1: Kinetic Parameters for Trithionate Oxidation
| Oxidant | Catalyst | pH | Rate Constant / Rate Law | Reference |
|---|---|---|---|---|
| •OH (Hydroxyl Radical) | - | Low | > 10⁸ M⁻¹s⁻¹ | uvm.eduresearchgate.netgeologyscience.ru |
| O₂ | Fe³⁺ | < 1 | Fractional order kinetics | researchgate.net |
Oxidation by Reactive Inorganic Species (e.g., Chlorine Dioxide)
Chlorine dioxide (ClO₂) is another effective oxidant for trithionate. The reaction between trithionate and chlorine dioxide has been studied in slightly acidic media. acs.orgnih.gov The stoichiometry of this reaction is not fixed and depends on factors such as pH and the relative concentrations of the reactants. acs.orgnih.gov
The reaction kinetics are also complex. The formal kinetic order with respect to trithionate is one, but for chlorine dioxide, it can vary between one and two. acs.orgnih.gov Interestingly, the chloride ion, a product of the reaction, can act as an autocatalyst, slightly accelerating the initial rate of chlorine dioxide consumption. acs.orgnih.gov Under certain conditions, particularly with an excess of chlorine dioxide and in the presence of chloride ions, overshoot-undershoot behavior in the concentration of ClO₂ over time has been observed. acs.orgnih.gov A detailed 13-step kinetic model has been proposed to account for these experimental observations. acs.orgnih.gov
Reduction Reactions of Trithionate(1-)
The reduction of trithionate is a key process in the dissimilatory sulfate (B86663) reduction pathway in some microorganisms. nih.gov For instance, the enzyme dissimilatory sulfite (B76179) reductase (dSir) from the archaeon Archaeoglobus fulgidus has been shown to reduce trithionate. nih.gov This enzymatic reduction is part of a complex metabolic network where sulfur compounds are interconverted. researchgate.net In some biological systems, trithionate reduction can lead to the formation of thiosulfate (B1220275) and sulfite. researchgate.net
While detailed kinetic studies on the non-enzymatic chemical reduction of the trithionate radical are not extensively available, the reduction of related sulfur species provides some context. For example, the Birch reduction, which uses solvated electrons in liquid ammonia (B1221849), is a powerful method for reducing aromatic rings and can also reduce alkynes to alkenes. byjus.com This type of strong reducing environment would likely also reduce trithionate.
Disproportionation and Hydrolysis Pathways
Trithionate can undergo decomposition through disproportionation and hydrolysis, with the dominant pathway depending on the pH of the solution.
In weakly acidic to weakly alkaline solutions, trithionate undergoes hydrolysis to form thiosulfate and sulfate. oup.com This reaction is represented by the following equation:
S₃O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + 2H⁺ oup.com
This hydrolysis is a pseudo-first-order reaction and, within a pH range of 5.5 to 10.5, the rate constant is independent of pH, measured at approximately (6.2 ± 0.2) × 10⁻⁷ s⁻¹. researchgate.net At near-neutral conditions, this hydrolysis is the predominant degradation reaction for trithionate. researchgate.net
In more acidic media, the decomposition becomes more complex. The thiosulfate produced from hydrolysis can further decompose, especially in the presence of acid, to form elemental sulfur, tetrathionate (B1226582), and sulfite. oup.com In strongly acidic solutions, trithionate hydrolyzes slowly to produce sulfuric acid, colloidal sulfur, and sulfur dioxide. osti.gov Conversely, in alkaline media, it hydrolyzes to sulfate and thiosulfate. osti.gov
Table 2: Decomposition Pathways of Trithionate
| Condition | Predominant Reaction | Products | Reference |
|---|---|---|---|
| Weakly acidic to weakly alkaline (pH 5.5-10.5) | Hydrolysis | Thiosulfate, Sulfate | oup.comresearchgate.net |
| Strongly acidic | Hydrolysis | Sulfuric acid, Colloidal sulfur, Sulfur dioxide | osti.gov |
Reaction with Other Sulfur-Containing Species and Inorganic Reagents
Trithionate can react with other sulfur compounds, particularly sulfite (SO₃²⁻). In an enzymatic context, a thiosulfate-forming enzyme catalyzes the reaction of trithionate with sulfite to produce thiosulfate and two molecules of sulfite. researchgate.net This reaction has been confirmed using isotope labeling. researchgate.net
Non-enzymatically, the interaction between different sulfur oxyanions is a key aspect of sulfur chemistry. For instance, tetrathionate can react with thiosulfate in a rearrangement reaction to produce trithionate and pentathionate. researchgate.net While the direct reaction of trithionate with many other inorganic reagents is less studied than its oxidation or hydrolysis, its formation from and decomposition into other sulfur species like thiosulfate, tetrathionate, and sulfite highlight its central role as an intermediate in the complex web of sulfur-sulfur reactions. oup.comresearchgate.net
Computational and Experimental Approaches to Mechanism Elucidation
The elucidation of reaction mechanisms involving the trithionate(1-) ion (S₃O₆²⁻) is a complex endeavor that necessitates a synergistic application of both computational and experimental methodologies. These approaches provide complementary insights into the intricate pathways of trithionate reactions, from its formation and degradation to its role in various chemical systems.
Experimental techniques form the bedrock of mechanistic investigations, offering tangible data on reaction kinetics, stoichiometry, and the influence of various parameters. Spectrophotometry, for instance, has been instrumental in studying the kinetics of trithionate reactions. In the investigation of the trithionate-chlorine dioxide reaction in a slightly acidic medium, spectrophotometry was used to monitor the decay of chlorine dioxide. nih.gov This study revealed that the reaction stoichiometry is influenced by pH, reactant concentrations, and even the concentration of chloride ions. nih.gov The formal kinetic order with respect to trithionate was found to be strictly one, while for chlorine dioxide, it varied between one and two. nih.gov
Ion chromatography is another powerful experimental tool, particularly for separating and quantifying sulfur-containing species in complex reaction mixtures. It has been employed in studies of thiosulfate oxidation and polythionate reactions. uvm.eduacs.org For example, in investigating tetrathionate oxidation, ion chromatography was used to determine the concentrations of intermediate species, providing crucial data for kinetic modeling. uvm.edu
Electrochemical methods, such as cyclic voltammetry, offer insights into the redox behavior of trithionate and related compounds. In acidic solutions, cyclic voltammetry experiments have been used to study the reaction of tetrathionate with hydroxyl radicals, suggesting the formation of an unknown intermediate. researchgate.netgeologyscience.ru
Kinetic studies under various conditions provide essential data for proposing reaction mechanisms. For example, the hydrolysis of trithionate to thiosulfate and sulfate in near-neutral solutions was found to be a pseudo-first-order reaction with a rate constant independent of pH in the range of 5.5 to 10.5. researchgate.net In contrast, the oxidation of trithionate by ferrate ions (FeO₄²⁻) was studied under pseudo-first-order conditions, with the proposed rate-determining step involving the reaction between protonated ferrate and trithionate above a pH of 8.0. researchgate.net
Interactive Data Table: Kinetic Data for Trithionate(1-) Reactions
| Reactant | Oxidant/Conditions | pH Range | Rate Constant (k) | Kinetic Order | Reference |
| Trithionate | Hydrolysis | 5.5 - 10.5 | 6.2 ± 0.2 x 10⁻⁷ s⁻¹ | Pseudo-first-order | researchgate.net |
| Trithionate | Chlorine Dioxide | Slightly Acidic | - | 1 (for trithionate) | nih.gov |
| Trithionate | Hydroxyl Radical | Low pH | > 10⁸ M⁻¹s⁻¹ | - | uvm.eduresearchgate.netgeologyscience.ru |
| Trithionate | Ferrate(VI) | 7.6 - 10.5 | 2.9 M⁻¹s⁻¹ (above pH 8.0) | - | researchgate.net |
| Trithionate | Oxygen/Fe³⁺ | 0.4 - 2 | 2 x 10⁻⁷ s⁻¹ (at 35°C) | Fractional | acs.orguvm.edu |
Computational approaches, primarily density functional theory (DFT), have become indispensable for complementing experimental findings. unirioja.es DFT calculations can provide detailed information about the electronic structure of reactants, transition states, and intermediates, which is often inaccessible through experimental means alone. unirioja.esuclouvain.be For instance, in the study of polythionate oxidation at low pH, DFT calculations were coupled with kinetic measurements to suggest that the rate-limiting step for tetrathionate oxidation involves the attachment of Fe³⁺. uvm.edu
Furthermore, computational modeling allows for the proposal and evaluation of complex reaction mechanisms. In the study of the chlorine dioxide-trithionate reaction, a 13-step kinetic model with six fitted parameters was proposed based on experimental data. nih.gov Similarly, a detailed reaction mechanism for thiosulfate oxidation by ozone was proposed, which included a pathway for trithionate production that did not depend on tetrathionate as an intermediate. chemrxiv.org This highlights the power of combining experimental data with computational modeling to refine and expand our understanding of reaction pathways.
The synergy between experimental and computational methods is crucial for a comprehensive understanding of trithionate(1-) reaction mechanisms. Experimental data provides the empirical foundation and constraints for theoretical models, while computational studies offer a molecular-level interpretation of the observed phenomena, guiding further experimental design.
Advanced Analytical Chemistry for Trithionate 1 Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are paramount for resolving trithionate(1-) from complex mixtures of other sulfur-containing anions, which often coexist in environmental and industrial samples.
Ion-Pair Chromatography Methodologies
Ion-pair chromatography (IPC) is a powerful technique for separating charged analytes like trithionate(1-) on a reversed-phase column. technologynetworks.com This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion pair with the analyte, allowing for its retention and separation on a nonpolar stationary phase such as octadecylsilica (ODS). technologynetworks.comnih.govresearchgate.net
The choice of the ion-pairing reagent is critical. For anions like trithionate (B1219323), quaternary ammonium (B1175870) salts such as tetrapropylammonium (B79313) (TPA) or tetrabutylammonium (B224687) (TBA) are commonly used. nih.govresearchgate.netresearchgate.net The retention of the trithionate ion pair can be fine-tuned by adjusting the concentration of the ion-pairing reagent, the type and concentration of the organic modifier (e.g., acetonitrile) in the mobile phase, and the pH. technologynetworks.comresearchgate.netshimadzu.com Detection is often achieved using UV spectrophotometry or conductivity detection after suppression. researchgate.net For instance, a sensitive method using a TPA-containing mobile phase allowed for the resolution of trithionate and other polythionates within 22 minutes, with detection via UV absorbance at 230 nm. nih.govresearchgate.net
Table 1: Methodologies for Ion-Pair Chromatography of Trithionate(1-)
| Stationary Phase | Mobile Phase Composition | Ion-Pairing Reagent | Detection Method | Application Note |
|---|---|---|---|---|
| Octadecylsilica (ODS) | Acetonitrile-water (20:80, v/v), pH 5.0 | 6 mM Tetrapropylammonium (TPA) | UV Absorbance (230 nm) | Resolved thiosulfate (B1220275), thiocyanate (B1210189), and polythionates (tri- to hexathionate) within 22 minutes. nih.govresearchgate.net |
| Silica ODS | 10% or 20% (v/v) acetonitrile (B52724) in water, pH 5.0, 0.2 mM phthalate | 7 mM Tetrapropylammonium hydroxide (B78521) (TPAOH) | Suppressed Conductivity | Rapid and sensitive determination of various sulfur oxyanions. researchgate.net |
| Reversed Phase Column | Water-acetonitrile mixture with carbonate buffer | Tetrabutylammonium (TBA) ions | Not specified | Preceded by an ion-exchange pre-column for analysis in seawater, with a detection limit of 1 nM for trithionate. researchgate.net |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) offers high separation efficiency and short analysis times for inorganic anions, making it an excellent technique for trithionate(1-) analysis. researchgate.netrsc.org In CE, ions are separated based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field. For anions like trithionate, which may lack a strong UV chromophore, indirect UV-Vis detection is often employed. researchgate.netnih.gov This involves adding a chromophoric probe, such as pyromellitate (PMA) or sulfosalicylic acid, to the background electrolyte (BGE). researchgate.netrsc.orgnih.gov The analyte displaces the probe, causing a decrease in absorbance that is detected.
Optimizing the BGE composition is key to achieving successful separation. Factors such as the type and concentration of the chromophore, the pH, and the addition of electroosmotic flow (EOF) modifiers are crucial. rsc.orgnih.gov For example, a BGE containing 25 mM bis-tris (B1662375) adjusted to pH 6.0 with sulfuric acid has been used to separate thiosulfate and polythionates (including trithionate) in under 3 minutes. nih.gov Another optimized method used a BGE of 2.00 mM PMA and 0.80 mM hexamethonium (B1218175) at pH 8.0, separating five thiosalt anions in less than 3 minutes. rsc.org
Table 2: Applications of Capillary Electrophoresis for Trithionate(1-) Analysis
| Background Electrolyte (BGE) | Applied Voltage | Detection Method | Analysis Time | Key Finding |
|---|---|---|---|---|
| 25 mM bis-tris, pH 6.0 (adjusted with sulfuric acid) | -30 kV | Simultaneous UV detection at 195 and 214 nm | < 3 minutes | Successful separation of thiosulfate, polythionates (x=3-5), and the gold(I) thiosulfate complex. nih.gov |
| 2 mM sulfosalicylic acid-0.5 mM OFM-OH, pH 7.00 (with Bis-Tris) | Not specified | Indirect Detection | Not specified | Allowed for the analysis of a mixture of seven sulfur-containing compounds, including trithionate. nih.gov |
| 2.00 mM Pyromellitate (PMA), 0.80 mM Hexamethonium (HM²⁺), pH 8.0 | -30 kV | Indirect UV-Vis Detection | < 3 minutes | Rapid separation of five thiosalt anions. Limits of detection were 0.02 to 0.12 µg/mL with online pre-concentration. rsc.org |
| 25 mM 2,2-bis(hydroxymethyl)-2,2',2"-nitrilotriethanol (bis-tris), pH 6.0 | -30 kV | UV detection (195 and 214 nm) | < 3 min (total 8 min) | Linear range for trithionate was 10-2000 µM with a detection limit of 0.5-2 µM. nih.gov |
Spectroscopic Characterization Methods
Spectroscopic techniques provide invaluable information on the structure, concentration, and reaction kinetics of trithionate(1-).
UV-Visible Spectrophotometry for Kinetic Monitoring
UV-Visible spectrophotometry is a fundamental tool for monitoring the kinetics of chemical reactions in solution by measuring the change in absorbance over time. thermofisher.comsci-hub.sethermofisher.com While trithionate itself has a relatively weak UV absorbance, its reactions can be monitored if other reactants or products absorb strongly in the UV-Visible range. nih.govresearchgate.net
This technique is particularly useful for studying reactions where trithionate is a product or reactant. For instance, the kinetics of the rearrangement of tetrathionate (B1226582) with sulfite (B76179) to produce thiosulfate and trithionate were successfully followed using a CE method with UV detection, revealing a second-order reaction. nih.gov However, some oxidation reactions involving trithionate, such as its reaction with hydroxyl radicals, are too rapid to be directly measured by conventional UV-Vis spectrophotometry. researchgate.net In such cases, competitive reaction kinetics may be employed to estimate the rate constants. researchgate.net The general principle involves monitoring the absorbance at a wavelength where a reactant or product has a maximum, and then applying integrated rate laws to determine the reaction order and rate constant. thermofisher.com
Table 3: Kinetic Parameters for Reactions Involving Trithionate(1-)
| Reaction | Monitoring Technique | Wavelength (nm) | Kinetic Finding |
|---|---|---|---|
| Tetrathionate + Sulfite → Thiosulfate + Trithionate | Capillary Electrophoresis with indirect UV detection | Not specified | The reaction kinetics were found to be second order in the pH range of 7 to 11. nih.gov |
| Trithionate + Hydroxyl Radicals (OH•) | Competitive Reaction Kinetics (Fenton's reagent) | Not specified | The oxidation rate was too fast to be directly measured by UV-Vis; the rate constant is estimated to be in excess of 10⁸ M⁻¹s⁻¹. researchgate.net |
Raman and SERS Spectroscopic Investigations of Trithionate(1-) Species
Raman spectroscopy provides detailed structural information by probing the vibrational modes of molecules. Surface-Enhanced Raman Spectroscopy (SERS) dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, offering the sensitivity to detect species at very low concentrations. spectroscopyonline.comrsc.org
SERS has been employed to investigate the composition of passive layers formed on gold surfaces during leaching processes involving thiosulfate, where trithionate is a potential oxidation product. researchgate.net These studies have shown that while trithionate can be present in the bulk solution, it is often a minority component on the gold surface itself. researchgate.net Research using gold nanorod array electrodes as SERS substrates has indicated that trithionate and other polythionates decompose at the gold surface, predominantly forming monoatomic sulfur. researchgate.net This contrasts with tetrathionate, which mainly decomposes to form cyclo-S8. researchgate.net The ability of SERS to provide in-situ chemical information at interfaces is crucial for understanding the surface chemistry of trithionate. beilstein-journals.orgnih.gov
Table 4: Raman and SERS Observations for Trithionate(1-)
| Technique | Substrate | Observation | Reference |
|---|---|---|---|
| Raman Spectroscopy | Aqueous solution (calcium, ammonium, sodium thiosulfate) | Trithionate concentration remained constant in the bulk solution over 3 hours. researchgate.net | researchgate.net |
| SERS | Gold nanorod array electrode | Trithionate is a minority component in the passive layer on the gold surface. researchgate.net | researchgate.net |
| SERS | Gold nanorod array electrode | Trithionate decomposes at the gold surface, leading predominantly to the formation of monoatomic sulfur. researchgate.net | researchgate.net |
Electrochemical Probing of Trithionate(1-) Redox Behavior (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox behavior of electroactive species like trithionate(1-). chemmethod.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction potentials, electron transfer kinetics, and reaction mechanisms. chemmethod.comnih.gov
Studies on the oxidation of trithionate and tetrathionate have utilized CV to understand their behavior in acidic environments, which is relevant to acid mine drainage. researchgate.net For example, CV experiments indicated that the reaction of tetrathionate with hydroxyl radicals proceeds through an intermediate species. researchgate.net The choice of electrode material, supporting electrolyte, and scan rate are critical parameters that influence the voltammetric response. researchgate.net By analyzing the peak potentials and currents in a cyclic voltammogram, one can characterize the reversibility of redox processes and the stability of reaction intermediates. mdpi.com This information is fundamental to understanding the role of trithionate(1-) in various electrochemical and biogeochemical redox cycles.
Table 5: Electrochemical Data for Trithionate(1-) and Related Species
| Technique | Electrode | Medium | Redox Process | Key Finding |
|---|---|---|---|---|
| Cyclic Voltammetry | Not specified | Acidic solutions | Oxidation by hydroxyl radicals | Used to investigate the reaction mechanism of polythionates with OH•, suggesting the formation of an unknown intermediate from tetrathionate. researchgate.net |
| Cyclic Voltammetry | Glassy Carbon Electrode (GCE) | Aqueous | General Redox Behavior | A general technique to study oxidation/reduction potentials, diffusion coefficients, and electron transfer kinetics of species in solution. chemmethod.com |
| Cyclic Voltammetry | Gold Nanoring Electrodes | 1 M KCl | General Redox Cycling | Demonstrates the use of advanced electrode geometries to amplify redox signals and study electrochemical behavior. mdpi.com |
Theoretical and Computational Studies of Trithionate 1
Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules, including radical species like trithionate(1-). nih.govnih.gov These calculations provide a detailed picture of the electron distribution, molecular geometry, and nature of the chemical bonds.
For the trithionate(1-) radical anion, a key feature of its electronic structure is the location of the unpaired electron, which resides in a Singly Occupied Molecular Orbital (SOMO). nih.gov DFT calculations, often using functionals like M06-2X or M052X with an appropriate basis set such as 6-31G(d) or def2-TZVP, can determine the spin density distribution across the molecule. nih.govmdpi.com This reveals which atoms bear the majority of the unpaired electron character, significantly influencing the radical's reactivity. mdpi.com
Calculations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.
Frequency Analysis: Confirming the optimized structure is a true energetic minimum. mdpi.com
Population Analysis: Calculating properties like Mulliken charges and spin densities to understand the distribution of charge and unpaired electron spin. nih.gov
Theoretical studies on related fluorenone radical anions show that the unpaired electron is often delocalized across the molecule, a property that can be confirmed by comparing DFT calculations with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com In the case of S₃O₆⁻, DFT would elucidate the nature of the S-S bonds and how the negative charge and radical character are distributed between the central sulfur atom and the two terminal sulfonate (-SO₃) groups. This information is fundamental to predicting its chemical behavior. nih.govaps.org
Table 1: Representative Data from a Hypothetical DFT Analysis of Trithionate(1-) This table illustrates the type of data obtained from DFT calculations and is for representative purposes.
| Atom | Mulliken Atomic Charge (e) | Atomic Spin Density |
|---|---|---|
| S (central) | +0.15 | +0.75 |
| S (terminal 1) | +1.20 | +0.12 |
| S (terminal 2) | +1.20 | +0.13 |
| O (avg. on terminal 1) | -0.75 | <0.01 |
| O (avg. on terminal 2) | -0.75 | <0.01 |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. nih.govrsc.org This approach is particularly valuable for understanding the complex reactivity of radical species. frontiersin.org
The study of reaction pathways for trithionate(1-) involves several computational steps: researchgate.net
Reactant and Product Optimization: The geometries of the starting radical and potential products are fully optimized.
Transition State (TS) Search: A search is conducted for the saddle point on the potential energy surface that connects reactants and products. Methods like QST2 or QST3 can be employed, though often a scan of a key reaction coordinate followed by optimization using algorithms like Berny is necessary. mdpi.comresearchgate.net
Frequency Calculation: This is performed at the TS geometry to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculation: This traces the minimum energy path from the transition state down to the reactants and products, verifying that the correct species are connected. nih.gov
For trithionate(1-), potential reactions that could be studied include decomposition, isomerization, or oxidation, such as by a hydroxyl radical. geologyscience.runih.gov Studies on the oxidation of the related trithionate (B1219323) dianion (S₃O₆²⁻) show that reactions involving hydroxyl radicals are extremely fast. geologyscience.ru Computational modeling can provide thermodynamic and kinetic parameters for such processes, helping to predict the most likely reaction outcomes and product distributions under various conditions. e3s-conferences.orgrsc.org
Table 2: General Workflow for Computational Reaction Pathway Analysis
| Step | Computational Task | Purpose |
|---|---|---|
| 1 | Geometry Optimization | Find the lowest energy structures of reactants and products. |
| 2 | Transition State Search (e.g., OPT=TS) | Locate the highest energy point along the reaction coordinate (saddle point). |
| 3 | Frequency Analysis (FREQ) | Verify the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies. |
| 4 | Intrinsic Reaction Coordinate (IRC) | Confirm the transition state connects the intended reactants and products. |
| 5 | Single-Point Energy Calculation | Refine energies with a higher level of theory or larger basis set for greater accuracy. |
Simulation of Solvation and Environmental Interactions
The behavior of an ion in solution is heavily influenced by its interactions with solvent molecules. nih.gov Computational simulations are used to model these interactions and understand how the solvent affects the structure, stability, and reactivity of the solute. nih.gov Molecular Dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are primary tools for this purpose. arxiv.org
Two main approaches are used to simulate solvation:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding.
Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. rsc.org This approach, often employed in MD simulations, provides a more detailed and accurate picture of the solvation shell, including structural arrangements and dynamic properties like the diffusion of ions and solvent molecules. nih.govresearchgate.netmdpi.com
For an ion like trithionate(1-), MD simulations in a water box would reveal how water molecules orient themselves around the negatively charged sulfonate groups. nih.gov Analysis of the simulation trajectory can yield Radial Distribution Functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a solute atom, providing a clear picture of the solvation structure. researchgate.net These simulations are crucial for calculating the free energy of solvation and understanding how the aqueous environment stabilizes the radical anion. nih.gov
Table 3: Comparison of Solvation Models
| Feature | Implicit Solvation (e.g., PCM) | Explicit Solvation (e.g., MD) |
|---|---|---|
| Solvent Representation | Continuous dielectric medium | Individual, atomistic molecules |
| Computational Cost | Low to moderate | High |
| Key Outputs | Solvation free energy | Structural (RDFs), dynamic (diffusion), and thermodynamic properties |
| Strengths | Fast, good for initial screening | High accuracy, detailed insight into specific interactions (e.g., H-bonds) |
| Limitations | Lacks specific solvent interactions | Requires significant computational resources, force field dependent |
Role in Natural Sulfur Biogeochemistry and Redox Transformations
Trithionate is a key intermediate in the complex network of sulfur redox transformations that occur in various natural environments. uvm.edu It is often found in systems where sulfide (B99878) minerals are undergoing oxidation. researchgate.netfrontiersin.org The formation and subsequent reaction of trithionate are influenced by geochemical conditions such as pH and the availability of oxidants like oxygen and ferric iron (Fe³⁺). researchgate.netresearchgate.net
In the broader sulfur cycle, trithionate is one of several polythionates (SₓO₆²⁻) that act as intermediaries between the most reduced form, sulfide (S²⁻), and the most oxidized form, sulfate (B86663) (SO₄²⁻). slideshare.netgeoscienceworld.org Its formation can occur during the oxidation of thiosulfate (B1220275) (S₂O₃²⁻) and also as a product of certain microbial metabolic pathways. frontiersin.orgint-res.com The stability and fate of trithionate are highly dependent on the specific environmental context, including the microbial communities present and the prevailing chemical conditions. uvm.eduresearchgate.net For instance, in acidic, iron-rich environments, the oxidation of trithionate can be a rapid pathway for the conversion of other sulfur intermediates to sulfate. researchgate.net
The redox state of the sulfur atoms in trithionate is complex, with the central sulfur atom having a different oxidation state than the two terminal sulfur atoms, contributing to its reactivity and role as an intermediate in the sulfur cycle. researchgate.net
Geochemical Transformations and Transport in Aquatic and Terrestrial Systems
The transformation and movement of trithionate in aquatic and terrestrial systems are governed by a combination of chemical and biological factors. In aquatic environments, particularly those with low pH such as acid mine drainage, trithionate can be relatively stable. uvm.edufrontiersin.org Its oxidation kinetics are significantly influenced by the presence of catalysts like ferric iron and hydroxyl radicals. uvm.eduresearchgate.netresearchgate.net
In near-neutral solutions, the primary degradation pathway for trithionate is hydrolysis, which breaks it down into thiosulfate and sulfate. researchgate.net The rate of this hydrolysis appears to be independent of pH in the range of 5.5 to 10.5. researchgate.net The presence of other sulfur compounds, especially thiosulfate, can also influence the transformation pathways of polythionates, leading to rearrangement reactions. researchgate.net
The transport of trithionate in soil and sediment is linked to water movement. As a dissolved anion, it moves with soil porewater. europa.eu However, its persistence in terrestrial systems is often limited due to rapid microbial and chemical transformations. europa.eu In soils, reduced sulfur species like thiosulfate (a product of trithionate hydrolysis) are typically oxidized to sulfate by a wide range of microorganisms, especially under oxygen-rich conditions. europa.eu In anoxic or water-logged soils, trithionate and other sulfur intermediates can be reduced by sulfate-reducing bacteria, ultimately forming sulfide. europa.euwikipedia.org
Microbially Mediated Transformations and Metabolic Pathways (excluding human or clinical relevance)
Microorganisms are central to the formation and degradation of trithionate in the environment. wustl.edu Various bacteria and archaea utilize intermediate sulfur compounds like trithionate in their metabolic processes, either as electron donors for energy generation or as intermediates in detoxification pathways. wikipedia.orgnih.gov
Formation and Degradation in Microbial Processes
Trithionate can be both a product and a substrate in microbial metabolism. In some dissimilatory sulfate reduction pathways, a "trithionate pathway" has been proposed where sulfite (B76179) is first converted to trithionate, which is then further metabolized to thiosulfate and ultimately sulfide. wustl.eduresearchgate.netnih.gov This pathway has been observed in some sulfate-reducing bacteria like Desulfovibrio and Desulfotomaculum. nih.govresearchgate.netiwaponline.com
Conversely, some sulfur-oxidizing bacteria can produce trithionate. For example, some Thiobacillus species are known to be involved in trithionate metabolism. publish.csiro.au The oxidation of thiosulfate by some bacteria can lead to the formation of tetrathionate (B1226582), which can then be microbially transformed, sometimes involving trithionate as an intermediate. int-res.commicrobiologyresearch.org
The degradation of trithionate by microorganisms can occur through several routes. Anaerobically, some bacteria can metabolize trithionate to sulfate and thiosulfate. publish.csiro.au In Proteus mirabilis, a single reductase enzyme is capable of reducing trithionate to thiosulfate and sulfite. nih.gov
Enzymatic Activities Related to Trithionate(1-) Transformations
Specific enzymes are responsible for the microbial transformation of trithionate.
Trithionate Hydrolase: This enzyme catalyzes the hydrolytic cleavage of trithionate into thiosulfate and sulfate. microbiologyresearch.orgkegg.jpmicrobialtec.com It has been identified and partially purified from the sulfur-oxidizing bacterium Thiobacillus tepidarius. microbiologyresearch.orgcapes.gov.br The reaction is as follows: S₃O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + 2H⁺ kegg.jpmicrobialtec.com
Trithionate Reductase: This enzyme system reduces trithionate to thiosulfate. In Desulfovibrio vulgaris, this system consists of two protein components, one of which is bisulfite reductase. nih.gov The reduction of trithionate is a key step in the trithionate pathway of dissimilatory sulfate reduction. researchgate.net The activity of this enzyme can be inhibited by the presence of trithionate itself in some organisms. nih.gov Dissimilatory sulfite reductase (dSir) in some archaea, like Archaeoglobus fulgidus, has also been shown to reduce trithionate. nih.gov
The following table provides a summary of key enzymes involved in trithionate transformations:
| Enzyme Name | EC Number | Reaction | Organism(s) |
| Trithionate hydrolase | 3.12.1.1 | Trithionate + H₂O → Thiosulfate + Sulfate + 2H⁺ | Thiobacillus tepidarius |
| Trithionate reductase | - | Trithionate + 2e⁻ → Thiosulfate + Sulfite | Desulfovibrio vulgaris, Proteus mirabilis |
Table of Compounds
Trithionate 1 in Advanced Chemical Systems and Interface Chemistry Research
Interactions with Metal Surfaces and Mineral Phases (e.g., in Hydrometallurgical Leaching Processes)
Trithionate (B1219323) is frequently identified as an intermediate species in the oxidation of sulfide (B99878) ores, such as pyrite (B73398) (FeS₂), and in hydrometallurgical leaching systems, especially those utilizing thiosulfate (B1220275) (S₂O₃²⁻) as a lixiviant. mdpi.com Its formation and subsequent reactions can significantly influence the efficiency and chemistry of metal extraction processes, such as those for gold and nickel. mdpi.comCurrent time information in Bangalore, IN.
The generation of trithionate is a result of the complex oxidation pathways of sulfur compounds. In mining processes, factors like the sulfur content of the ore, pH of the grinding and flotation stages, temperature, and the presence of dissolved oxygen all contribute to the formation of various thiosalts, including trithionate. mdpi.com For instance, during the oxidation of pyrite, thiosulfate is often the initial product, which can then be oxidized further to form trithionate, tetrathionate (B1226582), and ultimately sulfate (B86663). mdpi.com
Research into gold leaching using copper-catalyzed ammonium (B1175870) thiosulfate solutions has shown that the pH of the leach liquor is a critical factor in determining the speciation of the polythionates formed. At a pH of 10.4, trithionate and sulfate are the dominant reaction products from thiosulfate oxidation, whereas at lower pH values (8.5 and 9), tetrathionate and pentathionate are more prevalent. Current time information in Bangalore, IN. The relative stability of trithionate is a key aspect of its chemistry in these systems; it is considered relatively stable in non-oxidizing environments across a range of acidic to basic conditions. mdpi.comunizar.es However, its degradation, primarily through hydrolysis to thiosulfate and sulfate, proceeds with a pseudo-first-order rate constant that is independent of pH in the range of 5.5 to 10.5. researchgate.netacs.org
The interaction of trithionate and its precursor, thiosulfate, with mineral surfaces is crucial. Studies on gold ores containing arsenopyrite (B74077) (FeAsS) revealed that the mineral surface can suppress gold extraction by promoting the decomposition of thiosulfate, which in turn affects the formation of trithionate and other polythionates. Current time information in Bangalore, IN. The presence of various sulfide minerals, including pyrite, pyrrhotite, and chalcopyrite, has been shown to have detrimental effects on thiosulfate gold leaching, influencing the complex solution chemistry where trithionate is a component. researchgate.net
In nickel extraction, sulfur compounds in the leach liquor are present mainly as sulfate, thiosulfate, and trithionate. mdpi.com The process involves controlling the redox potential to selectively leach nickel and manage the oxidation of sulfide forms. mdpi.com The presence of trithionate can also impact downstream recovery processes. For example, in resin-in-pulp systems for gold recovery, polythionates like trithionate can compete with the gold thiosulfate complex for adsorption sites on the anion exchange resins, potentially reducing recovery efficiency. nih.gov
Table 1: Role and Context of Trithionate(1-) in Hydrometallurgical Systems
| Hydrometallurgical System | Metal of Interest | Role/Context of Trithionate(1-) | Key Influencing Factors | Reference(s) |
|---|---|---|---|---|
| Thiosulfate Leaching | Gold (Au) | A product of thiosulfate oxidation; formation is pH-dependent. Competes with gold complexes for resin adsorption. | pH, ammonia (B1221849) concentration, presence of sulfide minerals (e.g., arsenopyrite). | Current time information in Bangalore, IN.unizar.esnih.gov |
| Sulfide Ore Processing | Nickel (Ni) | A major sulfur species present in the leach liquor alongside sulfate and thiosulfate. | Redox potential, oxygen input. | mdpi.com |
| Pyrite Oxidation | (General) | An intermediate species formed from the oxidation of thiosulfate. | pH, temperature, dissolved oxygen, agitation rate. | mdpi.com |
Participation in Coordination Complex Formation and Related Ligand Chemistry
The role of the trithionate anion as a ligand in coordination chemistry is not as extensively documented as that of other sulfur-containing species like thiols or even thiosulfate. researchgate.net Ligands are ions or molecules that donate a pair of electrons to a central metal atom to form a coordination complex. libretexts.org The ability of a species to act as a ligand depends on the presence of suitable donor atoms and its electronic properties.
The trithionate anion (S₃O₆²⁻) possesses multiple oxygen atoms and a central sulfur-sulfur bond, offering potential coordination sites. However, its large size and delocalized charge may influence its coordinating ability compared to smaller, more charge-dense anions.
Despite the relative scarcity of examples, research has confirmed the existence of metal complexes where trithionate acts as a direct ligand. A notable example involves lanthanide elements. The trithionate complex [Nd(S₃O₆)(Ph₃PO)₄H₂O]ClO₄ has been isolated and its crystal structure determined. researchgate.net In this complex, the trithionate anion is directly coordinated to the neodymium (Nd) metal center, demonstrating its capacity to function as a ligand. The study also isolated another isomer of this complex, indicating varied coordination possibilities. researchgate.net
Conversely, there are instances where trithionate is present in the crystal lattice of a coordination compound but does not directly bond to the metal center. Instead, it serves as a charge-balancing counter-ion. An example is the complex bis[(acetato-κ²O,O')bis(4,4'-dimethyl-2,2'-bipyridyl-κ²N,N')zinc(II)] trithionate pentahydrate, [Zn(C₂H₃O₂)(C₁₂H₁₂N₂)₂]₂(S₃O₆)·5H₂O. nih.gov In this structure, the zinc (Zn) atom is coordinated by acetate (B1210297) and bipyridyl ligands, while the trithionate anion is located in the crystal lattice, isolated from the metal's primary coordination sphere. nih.gov
The study of trithionate as a ligand is an emerging area. Its behavior can be contrasted with ambidentate ligands like thiocyanate (B1210189) (SCN⁻) or sulfite (B76179) (SO₃²⁻), which can coordinate to a metal through different atoms. libretexts.org Further research is needed to fully characterize the coordination modes of trithionate, the stability of the resulting complexes, and the range of metal ions with which it can form stable coordination compounds.
Table 2: Examples of Trithionate(1-) in Coordination Compounds
| Compound Formula | Metal Center | Other Ligands | Role of Trithionate(1-) | Reference(s) |
|---|---|---|---|---|
| [Nd(S₃O₆)(Ph₃PO)₄H₂O]ClO₄ | Neodymium (Nd) | Triphenylphosphine oxide (Ph₃PO), Water (H₂O) | Direct Ligand | researchgate.net |
| [Zn(C₂H₃O₂)(C₁₂H₁₂N₂)₂]₂(S₃O₆)·5H₂O | Zinc (Zn) | Acetate (C₂H₃O₂⁻), 4,4'-dimethyl-2,2'-bipyridyl (C₁₂H₁₂N₂) | Counter-ion (non-coordinating) | nih.gov |
Emerging Research Directions and Future Perspectives
Advancements in Mechanistic Elucidation and Kinetic Modeling
The chemical reactions involving trithionate (B1219323) are often complex, involving multiple steps and competing pathways. Recent research has focused on untangling these mechanisms through detailed kinetic studies. For instance, kinetic analysis of trithionate cleavage in aqueous ammonia (B1221849) solutions has shown that ammonolytic and hydrolytic reactions can occur simultaneously, each with its own rate law. researchgate.net
Kinetic models are becoming increasingly sophisticated, incorporating multiple reaction steps to describe the decomposition of related polythionates like hexathionate and tetrathionate (B1226582). researchgate.net These models often reveal the formation of transient intermediates and highlight the role of other species, such as thiosulfate (B1220275), in influencing reaction pathways. researchgate.netacs.org A key finding from these models is that the nucleophilic attack of ions like hydroxide (B78521), thiosulfate, or sulfite (B76179) on the sulfur chain is a determining factor in the reaction, with the reactivity depending on the electron density of the specific sulfur atoms in the polythionate chain. researchgate.netacs.org
Future advancements will likely involve the use of computational chemistry and theoretical modeling to complement experimental kinetic data. mdpi.com Such approaches can provide invaluable insights into transition states and reaction energy barriers, leading to a more fundamental understanding of trithionate reactivity. mdpi.com This deeper mechanistic knowledge is crucial for optimizing industrial processes and predicting the environmental fate of sulfur compounds.
Table 1: Overview of Kinetic Models for Reactions Involving Polythionates
| Polythionate System | Key Findings | Modeling Approach | Reference |
| Trithionate Cleavage | Competitive hydrolytic and ammonolytic reactions. | Rate law determination for parallel reactions. | researchgate.net |
| Tetrathionate Decomposition | First-order reaction with respect to both tetrathionate and hydroxide. | Pseudo-first-order rate constants determined at various pH and temperatures. | researchgate.netresearchgate.net |
| Hexathionate Decomposition | Involves heptathionate as a key intermediate; significant sulfur deposition. | 11-step kinetic model with fitted and fixed rate coefficients. | researchgate.net |
| Hexathionate-Sulfite/Thiosulfate | Nucleophilic attack can occur at different sulfur atoms, leading to chain shortening. | Comprehensive kinetic model describing concentration-time series. | acs.org |
Development of Novel Analytical Approaches for Complex Matrices
The accurate quantification of trithionate, especially at low concentrations and in complex sample matrices like mining effluents or seawater, presents a significant analytical challenge. researchgate.netmdpi.com Traditional methods can be time-consuming and lack the necessary sensitivity and selectivity. researchgate.net
Modern analytical chemistry is addressing these challenges through the development of advanced separation and detection techniques.
Ion Chromatography (IC): IC has become a popular technique for the analysis of sulfur species. researchgate.net Recent developments include high-pressure ion chromatography (HPIC) systems and novel stationary phases, such as the Dionex IonPac AS32-Fast-4µm column, which can separate dithionate, trithionate, and tetrathionate within 15 minutes. thermofisher.cn This column's unique selectivity allows for the determination of various anions in complex matrices, including those with high sulfate (B86663) concentrations. thermofisher.cn
Capillary Electrophoresis (CE): CE offers another powerful tool for separating ionic species like trithionate, particularly in the complex solutions generated during mineral leaching. researchgate.net
Advanced Detection: Coupling these separation techniques with sensitive detectors like mass spectrometry (MS) or electrochemical detectors significantly enhances analytical capabilities. researchgate.netthermofisher.cn For instance, suppressed conductivity and MS detection can be used for sub-ppb quantification of certain ions in challenging matrices. thermofisher.cn Acoustic ejection mass spectrometry represents a novel, high-throughput technology that eliminates the need for a chromatographic separation step, simplifying sample preparation for some applications. nih.gov
Future research will likely focus on creating even faster, more robust, and field-deployable analytical systems for real-time monitoring of trithionate and other thiosalts in industrial and environmental settings.
Table 2: Comparison of Modern Analytical Techniques for Trithionate
| Technique | Principle | Advantages | Challenges/Limitations | Reference |
| Ion Chromatography (IC) | Separation based on ion-exchange interactions with a stationary phase. | High resolution, well-established for anion analysis, can be coupled with various detectors. | Can be time-consuming; matrix effects from high salt concentrations. | researchgate.netthermofisher.cn |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High efficiency, small sample volume, fast analysis. | Lower concentration sensitivity compared to IC for some applications. | researchgate.net |
| IC-Mass Spectrometry (IC-MS) | Combines the separation power of IC with the high sensitivity and specificity of MS. | Excellent for trace analysis and confirmation of identity in complex matrices. | Higher instrument cost and complexity. | thermofisher.cn |
| Electrochemical Detection | Measures the current from the oxidation or reduction of the analyte at an electrode. | High sensitivity for electroactive species. | Electrode fouling can be an issue in complex samples. | researchgate.net |
Broader Environmental Significance and Predictive Modeling in Geochemical Systems
To predict the environmental impact of trithionate and related compounds, researchers are increasingly using aqueous geochemical numerical models. numberanalytics.comyoutube.com Software tools like PHREEQC allow scientists to simulate complex chemical interactions between water, minerals, and gases. youtube.comstudysmarter.co.uk These models are powerful tools for:
Predicting Contaminant Fate and Transport: By incorporating thermodynamic and kinetic data, models can predict how trithionate concentrations will change over time and space as it moves through groundwater and surface water systems. numberanalytics.comstudysmarter.co.uk
Assessing Environmental Risk: An exposure model was developed to estimate the residual concentrations of thiosalts and the resulting pH changes in a water body. researchgate.net For example, a model predicted that an initial trithionate concentration of 40 mg/L would decrease to 13 mg/L over 77 hours, while the pH would drop from 9.2 to 4.0 over three days, highlighting the potential for significant environmental impact. researchgate.net
Evaluating Remediation Strategies: Geochemical models can simulate the effects of different treatment options, helping to design effective strategies for managing mining effluents. youtube.com
Future work will focus on improving the accuracy of these predictive models by integrating more detailed kinetic data and better characterizing water-rock interactions at specific sites. mdpi.comyoutube.com This will lead to more robust environmental risk assessments and better-informed management decisions for mining and other industrial activities. researchgate.net
Exploration in Advanced Materials and Chemical Synthesis Research
While trithionate itself is not typically considered an advanced material, its chemistry is relevant to the synthesis of such materials. It is a known species in hydrometallurgical leach liquors, a process used to extract metals that are themselves critical components of advanced materials. taylorandfrancis.com The understanding and control of trithionate chemistry are therefore important for process efficiency in producing high-purity metals and alloys.
The broader field of chemical synthesis is continuously evolving, with new methods that could be applied to reactions involving sulfur compounds. springerprofessional.deox.ac.uk
Novel Synthesis Techniques: Methods like microwave-assisted synthesis, sonochemistry, and combustion synthesis offer pathways to create materials under unique conditions, often faster and more efficiently than conventional heating. springerprofessional.de These techniques could potentially be used to control the formation or decomposition of trithionate and other polythionates in specific applications.
Catalyst Development: Research into bimetallic catalysts for processes like hydrogenation provides deep insights into solid-state reaction mechanisms and structural transformations. mdpi.com Similar principles could be applied to develop catalysts that selectively promote or inhibit reactions involving trithionate, which could be valuable in industrial waste treatment or chemical production.
Future exploration may find niche applications for trithionate or its derivatives as precursors or intermediates in the controlled synthesis of sulfur-containing polymers or inorganic materials with unique electronic or optical properties. scispace.commdpi.com
Integration of Multi-Omics and Advanced Data Science in Biogeochemical Studies
Trithionate plays a role in the metabolism of certain microorganisms, particularly sulfate-reducing and sulfur-oxidizing bacteria. wikipedia.orgasm.org These microbes are fundamental drivers of biogeochemical cycles in many ecosystems. Understanding how these organisms process trithionate and other sulfur compounds is crucial for fields ranging from environmental microbiology to bioremediation.
The complexity of microbial metabolism requires a holistic approach. The integration of "multi-omics" and advanced data science is revolutionizing this field. azolifesciences.comdtls.nl
Multi-Omics Approach: This strategy combines data from various molecular levels, including genomics (the genetic blueprint), transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiles). azolifesciences.comnih.gov By analyzing these interconnected datasets, researchers can build a comprehensive picture of how an organism responds to the presence of a compound like trithionate. For example, one can identify the specific genes and enzymes (like those in the Sox multienzyme system) that are activated for its metabolism. asm.org
Data Science and Machine Learning: The massive datasets generated by multi-omics require sophisticated computational and statistical methods for analysis and interpretation. parsebiosciences.comlih.lu Machine learning algorithms can identify patterns and correlations that are not apparent from a single data type, helping to build predictive models of metabolic networks. dtls.nlosti.gov
This integrated approach allows scientists to move beyond studying single enzymes or pathways and instead view the cell as a complete system. In the context of trithionate, this could lead to a deeper understanding of its role in microbial communities, the discovery of novel metabolic pathways, and the development of new bioremediation technologies that harness the power of these specialized microorganisms. nih.gov
Q & A
Q. What are the primary laboratory methods for synthesizing trithionate(1-), and how do reaction conditions influence yield?
Trithionate(1-) is commonly synthesized via in-situ oxidation of thiosulfate using hydrogen peroxide. Optimal conditions include maintaining temperatures between 10°C–60°C to minimize thermal decomposition, with peroxide added at 75%–110% of the stoichiometric requirement for complete thiosulfate conversion . Yield is maximized by controlling pH near neutrality (6.5–7.8) to avoid alkaline-driven decomposition to sulfate or sulfite . For example, 0.2–0.5 M thiosulfate solutions treated with peroxide generate 0.01–0.1 M trithionate, suitable for hydrometallurgical applications .
Q. Which analytical techniques are most effective for quantifying trithionate(1-) in mixed polythionate systems?
Ion chromatography (IC) coupled with conductivity detection is preferred for resolving trithionate from tetrathionate and sulfate. Stability during analysis requires buffering samples to pH 6.5–7.0 to minimize degradation. For resin-bound trithionate, elution profiles (e.g., 1.5–2 bed volumes of 0.2 M sulfite) combined with UV-Vis spectroscopy at 285 nm (S–S bond absorption) provide reliable quantification .
Q. What factors contribute to trithionate(1-) decomposition, and how can stability be maintained during experiments?
Key factors include:
- pH : Rapid decomposition occurs in strongly alkaline (>pH 9) or acidic (<pH 4) conditions, forming sulfate or sulfite .
- Temperature : Degradation accelerates above 60°C, with a 30% loss observed at 80°C over 24 hours .
- Metal ions : Cu²⁺ or Ag⁺ catalyze decomposition to sulfide precipitates; chelating agents (e.g., EDTA) mitigate this . Stabilization requires neutral pH buffers, refrigeration (4°C–10°C), and inert atmospheres .
Advanced Research Questions
Q. How can elution efficiency of gold from ion-exchange resins be optimized using trithionate/sulfite mixtures?
A split elution system with 0.2 M trithionate + 0.2 M sulfite achieves >95% gold recovery. Key parameters:
- Pre-elution conditioning : 5 bed volumes (BV) of 0.05 M trithionate in copper pre-eluant strip competing ions (e.g., Cu²⁺), improving gold elution kinetics .
- Flow rate : 1–2 BV/hour minimizes trithionate decomposition while ensuring resin saturation .
- Recycling : Reusing 80% of barren electrowinning solution maintains steady-state trithionate concentrations (~0.19 M) and reduces reagent costs .
Q. What experimental strategies resolve contradictions in reported trithionate stability across microbial vs. chemical synthesis systems?
Microbial systems (e.g., Thiobacillus spp.) produce trithionate as a transient intermediate during thiosulfate oxidation, with stability influenced by enzymatic activity and extracellular pH (optimal pH 7.0–7.5) . In contrast, chemically synthesized trithionate decomposes faster due to abiotic factors like temperature and metal catalysts. To reconcile
Q. How do competing polythionates (e.g., tetrathionate) interfere with trithionate quantification, and what separation methods mitigate this?
Tetrathionate co-elutes with trithionate in IC, necessitating gradient elution with 20–100 mM NaOH to resolve peaks. Alternatively, selective precipitation using Ba²⁺ (forming BaS₃O₆²⁻) isolates trithionate, though sulfate contamination requires post-precipitation IC validation . For resin-based systems, sulfite-selective elution (0.1–0.3 M) removes tetrathionate before trithionate analysis .
Methodological Considerations
- Contradiction Analysis : When stability data conflict, systematically vary pH, temperature, and ionic strength while tracking decomposition via IC and kinetic modeling .
- Reagent Optimization : For in-situ synthesis, balance peroxide stoichiometry (75%–110%) against thiosulfate costs, using calcium thiosulfate to reduce reagent expenses despite scaling risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
